(R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide
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Overview
Description
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is a complex organic compound that belongs to the class of quinuclidine derivatives This compound is characterized by its unique structure, which includes a quinuclidine core linked to a tetrahydroisoquinoline moiety through a carbonyl group The presence of the 1-oxide functional group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Quinuclidine Core: The quinuclidine core can be introduced through a nucleophilic substitution reaction, where a suitable quinuclidine derivative reacts with the tetrahydroisoquinoline intermediate.
Oxidation to Form the 1-Oxide: The final step involves the oxidation of the quinuclidine nitrogen to form the 1-oxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent quinuclidine compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent quinuclidine compound.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of quinuclidine derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound without the tetrahydroisoquinoline moiety.
Tetrahydroisoquinoline: The core structure without the quinuclidine moiety.
Quinuclidine N-Oxide: The quinuclidine core with the 1-oxide functional group but without the tetrahydroisoquinoline moiety.
Uniqueness
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the quinuclidine and tetrahydroisoquinoline moieties, along with the 1-oxide functional group, makes it a versatile compound with diverse applications.
This detailed article provides a comprehensive overview of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl) 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2 |
InChI Key |
PNHAPLMCCXMFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
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